Sirtinol

Catalog No.
S548261
CAS No.
410536-97-9
M.F
C26H22N2O2
M. Wt
394.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sirtinol

CAS Number

410536-97-9

Product Name

Sirtinol

IUPAC Name

2-[(2-hydroxynaphthalen-1-yl)methylideneamino]-N-[(1S)-1-phenylethyl]benzamide

Molecular Formula

C26H22N2O2

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C26H22N2O2/c1-18(19-9-3-2-4-10-19)28-26(30)22-13-7-8-14-24(22)27-17-23-21-12-6-5-11-20(21)15-16-25(23)29/h2-18,29H,1H3,(H,28,30)/t18-/m0/s1

InChI Key

UXJFDYIHRJGPFS-SFHVURJKSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2N=CC3=C(C=CC4=CC=CC=C43)O

solubility

Soluble in DMSO, not in water

Synonyms

Sirtinol;

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2N=CC3=C(C=CC4=CC=CC=C43)O

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2N=CC3=C(C=CC4=CC=CC=C43)O

The exact mass of the compound Sirtinol is 394.16813 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sirtinol is a synthetic, cell-permeable dual inhibitor of the sirtuin class of NAD+-dependent histone deacetylases, specifically targeting SIRT1 and SIRT2 with in vitro IC50 values of approximately 131 μM and 38 μM, respectively . Unlike endogenous pan-sirtuin inhibitors such as nicotinamide, sirtinol does not inhibit class I or II histone deacetylases (HDACs) like HDAC1, offering a targeted approach for epigenetic modulation . The compound is supplied as a lyophilized powder that is highly soluble in anhydrous DMSO (up to 30 mg/mL), making it readily processable for in vitro cell-based assays . In procurement contexts, Sirtinol is primarily sourced as a benchmark dual-inhibitor to study p53 and tubulin acetylation, cellular senescence, and apoptosis in oncology and developmental biology models where highly selective single-isoform inhibitors are phenotypically insufficient [1].

Substituting Sirtinol with highly selective SIRT1 inhibitors (such as EX-527) or endogenous pan-inhibitors (like Nicotinamide) fundamentally alters assay outcomes and phenotypic responses [1]. While EX-527 boasts a higher binding affinity for SIRT1, its lack of SIRT2 inhibition means it typically only induces G1 cell cycle arrest rather than the full apoptotic cell death required in many oncology models [1]. Sirtinol’s dual inhibition of both SIRT1 and SIRT2 is strictly required to achieve simultaneous acetylation of p53 and α-tubulin, which triggers the complete apoptotic cascade [1]. Furthermore, attempting to use Nicotinamide as a cheaper generic substitute introduces severe off-target effects, including the inhibition of poly(ADP-ribose) polymerase (PARP), which confounds cell viability data [2]. Consequently, buyers must procure Sirtinol when the specific experimental objective is to model dual SIRT1/2-mediated apoptosis without PARP interference.

Superiority in Apoptosis Induction vs. Selective SIRT1 Inhibitors

In comparative cell viability assays using MCF-7 breast carcinoma cells, Sirtinol demonstrates a critical phenotypic advantage over the highly selective SIRT1 inhibitor EX-527. While EX-527 effectively inhibits SIRT1, it fails to induce cell death or tubulin acetylation, resulting only in G1 cell cycle arrest [1]. In contrast, Sirtinol (at ≥50 μM) successfully inhibits both SIRT1 and SIRT2, leading to the simultaneous acetylation of p53 and α-tubulin, which is required to trigger complete apoptotic cell death[1].

Evidence DimensionCell Fate and Apoptosis Induction
Target Compound DataSirtinol (≥50 μM): Induces p53/tubulin acetylation and complete cell death
Comparator Or BaselineEX-527 (≥50 μM): Fails to induce cell death; causes only G1 cell cycle arrest
Quantified DifferenceQualitative shift from cell cycle arrest (EX-527) to complete apoptosis (Sirtinol) due to dual SIRT1/2 targeting
ConditionsMCF-7 breast carcinoma cell line, 24-hour treatment

Buyers must select Sirtinol over EX-527 when the downstream application requires actual cell death and full p53 activation rather than mere cytostasis.

Enhanced Proliferation Suppression in Autophagy Models vs. Salermide

Salermide is a reverse-amide analog of Sirtinol often considered as an alternative dual inhibitor. However, in specific non-mammalian and autophagy-dependent models, such as Acanthamoeba encystation, Sirtinol provides superior quantitative suppression of cellular proliferation[1]. Sirtinol achieved an IC50 of 61.24 μM for proliferation inhibition, outperforming Salermide's IC50 of 82.54 μM [1]. Furthermore, Sirtinol more effectively suppressed cellulose synthase cleavage protein (CSCP) transcription to 20% of control levels, making it the preferred compound for studying encystation and autophagosome accumulation [1].

Evidence DimensionInhibition of Cellular Proliferation (IC50)
Target Compound DataSirtinol: IC50 = 61.24 μM
Comparator Or BaselineSalermide: IC50 = 82.54 μM
Quantified Difference25.8% lower IC50 (higher potency) for Sirtinol in proliferation suppression
ConditionsAcanthamoeba castellanii trophozoite growth assay, 48-hour incubation

Researchers modeling autophagy and encystation should prioritize Sirtinol over its analog Salermide for more potent suppression of cell proliferation and target gene transcription.

Processability: Anhydrous DMSO Requirement and Metal Chelation

Sirtinol's molecular structure includes a 2-hydroxy-1-naphthaldehyde moiety that imparts unique metal-binding properties and specific processability requirements. In aqueous buffers, Sirtinol undergoes slow hydrolytic decomposition, necessitating storage in anhydrous DMSO where it remains stable and soluble up to 30 mg/mL [1]. Notably, in 1:1 DMSO/neutral buffer mixtures, Sirtinol acts as a chelator, forming stable 1:1 complexes with Cu(II) at room temperature [1]. This distinct metal-binding capacity differentiates it from simpler SIRT inhibitors and must be accounted for in assay design.

Evidence DimensionSolution Stability and Complexation
Target Compound DataSirtinol: Forms stable 1:1 Cu(II) complexes; stable in anhydrous DMSO
Comparator Or BaselineBaseline Aqueous Media: Induces slow hydrolytic decomposition
Quantified DifferenceComplete saturation of Cu(II) binding at 1.0 equivalent in DMSO; degradation in pure water
Conditions1:1 mixtures of DMSO and 100 mM PIPES buffer (pH 7.4) at 25 °C

Procurement and lab managers must ensure anhydrous DMSO is sourced alongside Sirtinol for stock preparation, and researchers can leverage its unique metal-binding traits for specialized chelation-dependent assays that standard SIRT inhibitors cannot support.

Dual SIRT1/2 Apoptosis Assays in Oncology

Sirtinol is the required choice for in vitro oncology assays where the goal is to induce p53-dependent apoptosis. Because highly selective SIRT1 inhibitors like EX-527 only trigger cell cycle arrest, Sirtinol's dual inhibition is necessary to fully acetylate p53 and tubulin, driving the cell into apoptosis[1].

Autophagy and Encystation Pathway Modeling

In developmental and parasitology models, such as Acanthamoeba encystation, Sirtinol is preferred over its analog Salermide due to its superior IC50 (61.24 μM) for proliferation inhibition and its ability to drastically reduce CSCP transcription, leading to the accumulation of autophagosome-like structures [2].

Synergistic Chemotherapy Sensitization Studies

Sirtinol is highly effective in combination therapies for drug resistance research. When used alongside 5-fluorouracil (FU), Sirtinol synergistically reduces breast cancer cell viability and colony formation more effectively than single-agent treatments, making it a benchmark compound for chemosensitization screening [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

394.168127949 g/mol

Monoisotopic Mass

394.168127949 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

2-[(2-oxo-1-naphthalenylidene)methylamino]-N-(1-phenylethyl)benzamide

Dates

Last modified: 08-15-2023
1: Kwak SS, Jeon Y, Yoon JD, Cheong SA, Lee E, Hyun SH. 37 the effects of a class iii histone deacetylase inhibitor (sirtinol) on early development of porcine cloned embryos. Reprod Fertil Dev. 2012 Dec;25(1):166. doi: 10.1071/RDv25n1Ab37. PubMed PMID: 23244871.
2: Wang J, Kim TH, Ahn MY, Lee J, Jung JH, Choi WS, Lee BM, Yoon KS, Yoon S, Kim HS. Sirtinol, a class III HDAC inhibitor, induces apoptotic and autophagic cell death in MCF-7 human breast cancer cells. Int J Oncol. 2012 Sep;41(3):1101-9. doi: 10.3892/ijo.2012.1534. Epub 2012 Jun 26. PubMed PMID: 22751989.
3: Wang TT, Schoene NW, Kim EK, Kim YS. Pleiotropic effects of the sirtuin inhibitor sirtinol involves concentration-dependent modulation of multiple nuclear receptor-mediated pathways in androgen-responsive prostate cancer cell LNCaP. Mol Carcinog. 2012 Apr 11. doi: 10.1002/mc.21906. [Epub ahead of print] PubMed PMID: 22495798.
4: Kozako T, Aikawa A, Shoji T, Fujimoto T, Yoshimitsu M, Shirasawa S, Tanaka H, Honda S, Shimeno H, Arima N, Soeda S. High expression of the longevity gene product SIRT1 and apoptosis induction by sirtinol in adult T-cell leukemia cells. Int J Cancer. 2012 Nov 1;131(9):2044-55. doi: 10.1002/ijc.27481. Epub 2012 Mar 27. PubMed PMID: 22322739.
5: Hsu YF, Sheu JR, Lin CH, Yang DS, Hsiao G, Ou G, Chiu PT, Huang YH, Kuo WH, Hsu MJ. Trichostatin A and sirtinol suppressed survivin expression through AMPK and p38MAPK in HT29 colon cancer cells. Biochim Biophys Acta. 2012 Feb;1820(2):104-15. doi: 10.1016/j.bbagen.2011.11.011. Epub 2011 Dec 1. PubMed PMID: 22155142.
6: Orecchia A, Scarponi C, Di Felice F, Cesarini E, Avitabile S, Mai A, Mauro ML, Sirri V, Zambruno G, Albanesi C, Camilloni G, Failla CM. Sirtinol treatment reduces inflammation in human dermal microvascular endothelial cells. PLoS One. 2011;6(9):e24307. doi: 10.1371/journal.pone.0024307. Epub 2011 Sep 12. Erratum in: PLoS One. 2011;6(10). doi:10.1371/annotation/0174b439-c62b-42e8-a420-3defbfe5c8e9. PubMed PMID: 21931678; PubMed Central PMCID: PMC3171404.
7: Pasco MY, Rotili D, Altucci L, Farina F, Rouleau GA, Mai A, Néri C. Characterization of sirtuin inhibitors in nematodes expressing a muscular dystrophy protein reveals muscle cell and behavioral protection by specific sirtinol analogues. J Med Chem. 2010 Feb 11;53(3):1407-11. doi: 10.1021/jm9013345. PubMed PMID: 20041717.
8: Liu FC, Day YJ, Liao CH, Liou JT, Mao CC, Yu HP. Hemeoxygenase-1 upregulation is critical for sirtinol-mediated attenuation of lung injury after trauma-hemorrhage in a rodent model. Anesth Analg. 2009 Jun;108(6):1855-61. doi: 10.1213/ane.0b013e3181a1a194. PubMed PMID: 19448212.
9: Liu FC, Liao CH, Chang YW, Liou JT, Day YJ. A new insight of anti-platelet effects of sirtinol in platelets aggregation via cyclic AMP phosphodiesterase. Biochem Pharmacol. 2009 Apr 15;77(8):1364-73. doi: 10.1016/j.bcp.2009.01.011. Epub 2009 Jan 29. PubMed PMID: 19426675.
10: Liu FC, Day YJ, Liou JT, Lau YT, Yu HP. Sirtinol attenuates hepatic injury and pro-inflammatory cytokine production following trauma-hemorrhage in male Sprague-Dawley rats. Acta Anaesthesiol Scand. 2008 May;52(5):635-40. doi: 10.1111/j.1399-6576.2008.01592.x. PubMed PMID: 18419717.
11: Mai A, Massa S, Lavu S, Pezzi R, Simeoni S, Ragno R, Mariotti FR, Chiani F, Camilloni G, Sinclair DA. Design, synthesis, and biological evaluation of sirtinol analogues as class III histone/protein deacetylase (Sirtuin) inhibitors. J Med Chem. 2005 Dec 1;48(24):7789-95. PubMed PMID: 16302818.
12: Ota H, Tokunaga E, Chang K, Hikasa M, Iijima K, Eto M, Kozaki K, Akishita M, Ouchi Y, Kaneki M. Sirt1 inhibitor, Sirtinol, induces senescence-like growth arrest with attenuated Ras-MAPK signaling in human cancer cells. Oncogene. 2006 Jan 12;25(2):176-85. PubMed PMID: 16170353.
13: Dai X, Hayashi K, Nozaki H, Cheng Y, Zhao Y. Genetic and chemical analyses of the action mechanisms of sirtinol in Arabidopsis. Proc Natl Acad Sci U S A. 2005 Feb 22;102(8):3129-34. Epub 2005 Feb 14. PubMed PMID: 15710899; PubMed Central PMCID: PMC549487

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